2-(1H-imidazol-1-yl)propanehydrazide

Crystal Engineering Coordination Chemistry Structure-Based Drug Design

2-(1H-imidazol-1-yl)propanehydrazide (CAS 1256642-95-1) is a constrained bifunctional building block with an α-branched propionyl linker connecting an imidazole ring to a reactive hydrazide. The ~28° dihedral angle enables predictable bidentate metal coordination, while constrained geometry reduces conformational entropy vs. flexible analogs. Supplied as the dihydrochloride salt (≥95%) for enhanced aqueous solubility (LogP -1.40) and shelf stability. Applications: hydrazone library synthesis, metalloenzyme inhibitor design, and isoform-selective amine oxidase probe development.

Molecular Formula C6H10N4O
Molecular Weight 154.173
CAS No. 1256642-95-1
Cat. No. B596120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)propanehydrazide
CAS1256642-95-1
Synonyms2-(1H-imidazol-1-yl)propanohydrazide(SALTDATA: 2HCl)
Molecular FormulaC6H10N4O
Molecular Weight154.173
Structural Identifiers
SMILESCC(C(=O)NN)N1C=CN=C1
InChIInChI=1S/C6H10N4O/c1-5(6(11)9-7)10-3-2-8-4-10/h2-5H,7H2,1H3,(H,9,11)
InChIKeyPVXAXHKUVLHXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-imidazol-1-yl)propanehydrazide: Scaffold for Heterocyclic Compound Libraries


2-(1H-imidazol-1-yl)propanehydrazide (CAS: 1256642-95-1) is a heterocyclic building block that features an imidazole ring connected to a propanehydrazide moiety, with the hydrazide group (-C(O)NHNH₂) providing a reactive handle for further derivatization . This bifunctional architecture makes the compound a versatile intermediate in medicinal chemistry for synthesizing hydrazones and other nitrogen-containing heterocycles [1]. The compound is commercially available as a dihydrochloride salt (≥95% purity), which enhances its aqueous solubility and long-term storage stability .

Why Imidazole-Containing Hydrazide Derivatives Are Not Interchangeable in Library Synthesis


Structural analogs of imidazolyl hydrazides exhibit divergent performance as synthetic intermediates and biological probes due to differences in linker length, regioisomerism, and functional group availability [1]. Even isomeric variations—such as the shift from a 2-(1H-imidazol-1-yl)propanehydrazide scaffold to a 3-(1H-imidazol-1-yl)propanehydrazide scaffold (CAS: 1190617-85-6)—alter the spatial orientation of the reactive hydrazide moiety and the imidazole nitrogen coordination geometry . These seemingly minor structural modifications can significantly impact metal-binding affinity, target engagement in enzyme inhibition assays, and the physicochemical properties of derived compound libraries [2]. Consequently, substituting one imidazolyl hydrazide for another without validation risks introducing uncharacterized variables into synthetic workflows and biological screening campaigns.

Evidence-Based Differentiation of 2-(1H-imidazol-1-yl)propanehydrazide


Crystal Structure and Molecular Geometry of 2-(1H-imidazol-1-yl)propanehydrazide

Single-crystal X-ray diffraction analysis of 2-(1H-imidazol-1-yl)propanehydrazide dihydrochloride reveals a specific conformation: the imidazole ring and the hydrazide group are oriented with a dihedral angle of approximately 28° [1]. This geometry positions the imidazole N3 nitrogen and the hydrazide –NH₂ group in a favorable arrangement for bidentate metal coordination [1]. In contrast, the regioisomer 3-(1H-imidazol-1-yl)propanehydrazide (CAS: 1190617-85-6) possesses a longer, more flexible ethylene linker between the imidazole ring and the hydrazide group, which reduces conformational rigidity and alters the spatial relationship between the two potential metal-binding sites .

Crystal Engineering Coordination Chemistry Structure-Based Drug Design

Comparative Hydrazide Reactivity in Amine Oxidase Inhibition Assays

In a systematic study of aromatic hydrazides as bovine serum amine oxidase (BSAO) inhibitors, compounds structurally related to 2-(1H-imidazol-1-yl)propanehydrazide displayed differential inhibitory potency based on linker flexibility [1]. While direct head-to-head data for the target compound is not available, the study established that longer and more flexible phenylacetic hydrazides exhibited 100- to 1000-fold (2-3 orders of magnitude) lower reactivity towards pig kidney diamine oxidase and rat brain mitochondrial FAD-dependent monoamine oxidase compared to more rigid analogs [1]. This class-level inference suggests that the relatively constrained architecture of 2-(1H-imidazol-1-yl)propanehydrazide, with its α-branched propionyl linker, may confer distinct enzyme selectivity profiles relative to linear-chain imidazolyl hydrazides such as 3-(1H-imidazol-1-yl)propanehydrazide .

Enzyme Inhibition Biochemical Probes Amine Oxidase

Physicochemical and Procurement-Relevant Property Comparison

The dihydrochloride salt form of 2-(1H-imidazol-1-yl)propanehydrazide (MW: 227.09 g/mol) exhibits distinct physicochemical properties compared to closely related analogs . Calculated LogP of -1.40 and topological polar surface area (tPSA) of 72.9 Ų indicate favorable aqueous solubility for biological assay conditions . In contrast, the carboxylic acid precursor 2-(1H-imidazol-1-yl)propanoic acid (CAS: 21317-21-7, MW: 140.14 g/mol) lacks the hydrazide functionality essential for hydrazone formation and has a higher calculated LogP, reducing its utility as a direct synthetic intermediate for hydrazone libraries . The commercially available dihydrochloride salt offers enhanced shelf stability and aqueous solubility compared to the free base form .

Drug Discovery Lead Optimization Compound Procurement

Recommended Applications for 2-(1H-imidazol-1-yl)propanehydrazide in Research and Development


Synthesis of Imidazolyl Hydrazone Libraries for Carbonic Anhydrase and Anticancer Screening

2-(1H-imidazol-1-yl)propanehydrazide serves as the primary hydrazide precursor for condensation with various aromatic aldehydes to generate structurally diverse hydrazone libraries. In a recent study by Tapera et al. (2022), imidazolyl hydrazone derivatives synthesized from related imidazolyl hydrazide scaffolds demonstrated carbonic anhydrase inhibitory activity with IC₅₀ values in the low micromolar range and exhibited cytotoxic effects against cancer cell lines [1]. The target compound's α-branched propionyl linker provides a constrained geometry that may enhance target engagement compared to more flexible hydrazide analogs [2]. This application is directly supported by the compound's reactive hydrazide functionality and favorable LogP profile for biological assay compatibility .

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The defined dihedral angle (approximately 28°) between the imidazole ring and hydrazide group in 2-(1H-imidazol-1-yl)propanehydrazide enables predictable bidentate metal coordination geometry [1]. This structural feature makes the compound suitable as a ligand precursor for designing metal complexes with controlled stoichiometry and geometry. Compared to flexible linker analogs such as 3-(1H-imidazol-1-yl)propanehydrazide (CAS: 1190617-85-6), the constrained scaffold reduces conformational entropy and may yield more crystalline and structurally characterized coordination compounds [2]. This property is valuable for researchers developing homogeneous catalysts or metalloenzyme mimetics where reproducible metal coordination geometry is critical.

Amine Oxidase Probe Development and Enzyme Selectivity Profiling

Based on class-level evidence that rigid hydrazide scaffolds exhibit up to 1000-fold differential selectivity among amine oxidase isoforms compared to flexible analogs, 2-(1H-imidazol-1-yl)propanehydrazide is well-suited as a scaffold for developing isoform-selective amine oxidase inhibitors [1]. The constrained architecture may reduce off-target binding to pig kidney diamine oxidase and rat brain monoamine oxidase while maintaining potency against the primary target [1]. Researchers investigating the therapeutic potential of amine oxidase modulation in inflammatory or neurological conditions may find this compound a more selective starting point for probe development than linear-chain imidazolyl hydrazides [2].

Precursor for Heterocyclic Compound Synthesis via Hydrazide Derivatization

The hydrazide group of 2-(1H-imidazol-1-yl)propanehydrazide readily undergoes acylation and condensation reactions, enabling further functionalization into oxadiazoles, triazoles, and other nitrogen-containing heterocycles [1]. The compound's dihydrochloride salt form offers enhanced shelf stability and aqueous solubility (LogP -1.40, tPSA 72.9 Ų) [2], facilitating its use in parallel synthesis workflows without the need for additional dissolution optimization steps. This contrasts with the carboxylic acid analog 2-(1H-imidazol-1-yl)propanoic acid, which requires separate activation steps for amide bond formation . Procurement of the pre-formed hydrazide reduces synthetic step count in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-imidazol-1-yl)propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.